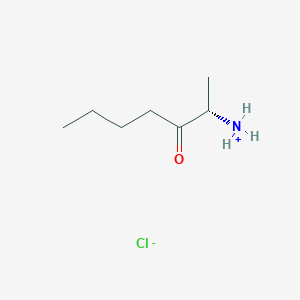

(S)-3-oxoheptan-2-aminium chloride

Description

(S)-3-Oxoheptan-2-aminium chloride (CAS: 156990-36-2) is a chiral quaternary ammonium salt with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . Its structure features a seven-carbon chain with a ketone group at the third position and an aminium group at the second carbon, stabilized by a chloride counterion. The (S) -configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or chemical properties.

Propriétés

IUPAC Name |

[(2S)-3-oxoheptan-2-yl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWSWXUDUDOAT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)[C@H](C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-oxoheptan-2-aminium chloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-3-oxoheptan-2-one.

Amination: The ketone is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Quaternization: The resulting amine is then quaternized using methyl chloride to form the aminium chloride salt.

Industrial Production Methods

Industrial production of (S)-3-oxoheptan-2-aminium chloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of (S)-3-oxoheptan-2-one and the amine.

Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The product is purified through crystallization or distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-oxoheptan-2-aminium chloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products

Oxidation: Produces corresponding carboxylic acids or aldehydes.

Reduction: Yields alcohols.

Substitution: Forms various substituted aminium compounds.

Applications De Recherche Scientifique

(S)-3-oxoheptan-2-aminium chloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-3-oxoheptan-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Chemical Properties of Selected Compounds

Substituent Effects on Physicochemical Properties

- Polarity: The ketone group in (S)-3-oxoheptan-2-aminium chloride increases polarity compared to alkylamino analogs like 2-(N,N-diisopropylamino)ethyl chloride, which has bulky, lipophilic substituents .

- Solubility: Compounds with smaller substituents (e.g., 2-(N,N-dimethylamino)ethyl chloride) exhibit higher aqueous solubility due to reduced steric hindrance , whereas the phosphorothioyl group in the organophosphate derivative (Table 1) may confer lipid solubility .

- Reactivity: Nitrogen mustards like HN3 (Table 1) are highly reactive due to their tri-chloroethyl groups, enabling DNA alkylation in chemotherapy . In contrast, (S)-3-oxoheptan-2-aminium chloride’s reactivity is likely driven by its α-aminoketone structure, which may participate in Schiff base formation or redox reactions.

Research Findings and Implications

- Stereochemical Specificity: The (S) -configuration of 3-oxoheptan-2-aminium chloride may enhance enantioselective interactions in catalysis or pharmacology, a feature absent in non-chiral analogs like HN3 .

- Toxicity Profile: Nitrogen mustards (e.g., HN3) exhibit high toxicity due to DNA crosslinking , whereas α-aminoketones like the target compound may have milder profiles, pending further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.